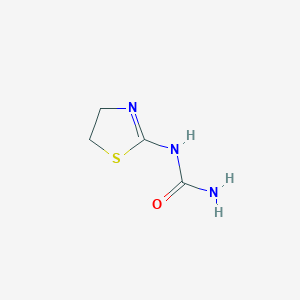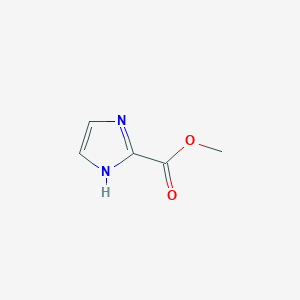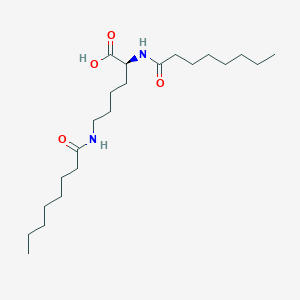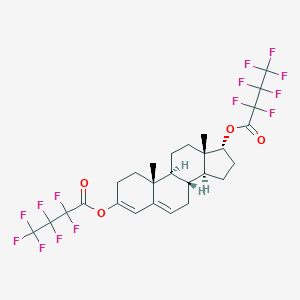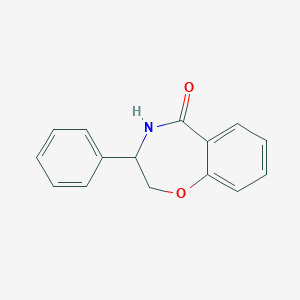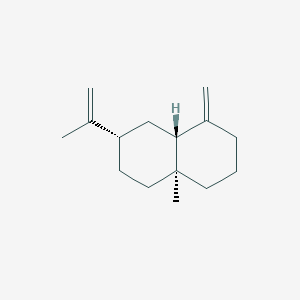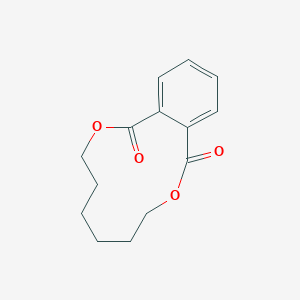
2,9-Benzodioxacyclododecin-1,10-dione, 3,4,5,6,7,8-hexahydro-
Overview
Description
Synthesis Analysis
The synthesis of complex dione compounds has been a subject of interest due to their potential applications in various fields, including medicinal chemistry. One such compound is the benzo[1,2:4,5]dicycloheptene-1,9-dione, which was synthesized from a [4+6]-cycloaddition product. The starting material, 3,4-bis(methylene)-7,7-dibromobicyclo-[4.1.0]heptane, reacted with tropone to form an adduct. This adduct underwent transformation into epoxides, which were then treated with trifluoroacetic acid to yield the 3,14-dione. The final transformation to benzo[1,2:4,5]dicycloheptene-1,9-dione was achieved by two methods: heating with trichloroacetic acid and DDQ in toluene or through bromination followed by heating in DMF .
Molecular Structure Analysis
The molecular structure of benzo[1,2:4,5]dicycloheptene-1,9-dione is characterized by its dione functional groups, which are susceptible to protonation. When exposed to coned sulfuric acid, the compound forms a bis(hydroxytropylium) dication. This indicates that the dione can be protonated at different positions, with a preference for protonation at the C-9 carbonyl oxygen (>80%) over the C-1 carbonyl oxygen (<40%) when in deuteriochloroform containing trifluoroacetic acid .
Chemical Reactions Analysis
The chemical reactivity of benzo[1,2:4,5]dicycloheptene-1,9-dione is highlighted by its protonation behavior. The differential protonation at the carbonyl oxygens suggests a level of regioselectivity that could be exploited in further chemical transformations. The ability to form a dication under specific conditions could also be indicative of potential interactions with other molecules, which may be relevant in the context of its biological activity .
Physical and Chemical Properties Analysis
While the specific physical and chemical properties of benzo[1,2:4,5]dicycloheptene-1,9-dione are not detailed in the provided papers, the general properties of such dione compounds can be inferred. Diones typically have high melting points and may exhibit different solubility profiles depending on the substituents present on the dione ring. The presence of electron-withdrawing groups such as carbonyls can affect the acidity and reactivity of the compound .
The study described in the first paper provides a detailed synthetic route for the production of benzo[1,2:4,5]dicycloheptene-1,9-dione, which is a valuable contribution to the field of synthetic organic chemistry. The paper does not mention specific case studies, but the methods developed could be applied to the synthesis of other complex organic molecules. The second paper, while not directly related to the compound , discusses the synthesis and antitumor activities of benzo[g]quinoxaline-5,10-diones, which are structurally related to the compound of interest. This suggests that the compound synthesized in the first paper may also possess interesting biological properties worth exploring .
Scientific Research Applications
Chromophore-Modified Antitumor Anthracenediones
Research has explored the effects of introducing heteroatoms into the anthracene-9,10-dione chromophore, related to the antitumor agents ametantrone and mitoxantrone. Novel compounds synthesized in this category showed cytotoxic activity against human tumor cell lines, suggesting potential for cancer treatment (Gandolfi et al., 1995).
Anthraquinone-Based Anticancer Agents
The anthracene-9,10-dione derivatives, including anthracycline antibiotics, have been significant in cancer chemotherapy. Studies have focused on discovering anthracene-9,10-diones with enhanced properties, contributing to the development of new anticancer drugs (Tikhomirov et al., 2017).
Synthesis and Antimicrobial Evaluation of Bicyclomycin Analogues
Novel bicyclomycin analogues, derived from the basic structure of 8,10-diaza-2-oxabicyclo[4.2.2]decane-7,9-dione, have been synthesized and evaluated for antimicrobial activity. This research has implications for developing new antibiotics (Williams et al., 1985).
Anticancer Activity and Stability of Benzimidazole-4,7-dione Derivatives
Benzimidazole-4,7-dione derivatives have been developed as potential anticancer substances, with studies focusing on their stability and antiproliferative effects under different conditions, highlighting their potential in cancer treatment (Błaszczak-Świątkiewicz et al., 2013).
Pixantrone: Beyond Anthracyclines in Cancer Treatment
Pixantrone, a novel aza-anthracenedione, has been developed to retain the antitumor activity of anthracyclines while avoiding cardiotoxicity. Its unique pharmacological and toxicological mechanisms of action differentiate it from other anthracycline-like drugs (Menna et al., 2016).
Synthesis and Antimicrobial Activity of Benzimidazole Derivatives
Research on the synthesis of new compounds containing benzoimidazole moiety and their antimicrobial activities has contributed to the development of new antimicrobial agents. These studies highlight the role of benzoimidazole derivatives in combating various bacterial and fungal infections (El-Meguid, 2014).
properties
IUPAC Name |
3,10-dioxabicyclo[10.4.0]hexadeca-1(16),12,14-triene-2,11-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16O4/c15-13-11-7-3-4-8-12(11)14(16)18-10-6-2-1-5-9-17-13/h3-4,7-8H,1-2,5-6,9-10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DGMTZMCDDBNVPU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCOC(=O)C2=CC=CC=C2C(=O)OCC1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1066104 | |
| Record name | 2,9-Benzodioxacyclododecin-1,10-dione, 3,4,5,6,7,8-hexahydro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1066104 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
248.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,9-Benzodioxacyclododecin-1,10-dione, 3,4,5,6,7,8-hexahydro- | |
CAS RN |
16709-50-5 | |
| Record name | 3,4,5,6,7,8-Hexahydro-2,9-benzodioxacyclododecin-1,10-dione | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=16709-50-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,9-Benzodioxacyclododecin-1,10-dione, 3,4,5,6,7,8-hexahydro- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016709505 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2,9-Benzodioxacyclododecin-1,10-dione, 3,4,5,6,7,8-hexahydro- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 2,9-Benzodioxacyclododecin-1,10-dione, 3,4,5,6,7,8-hexahydro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1066104 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3,4,5,6,7,8-hexahydrobenzo-2,9-dioxacyclododecin-1,10-dione | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.037.037 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



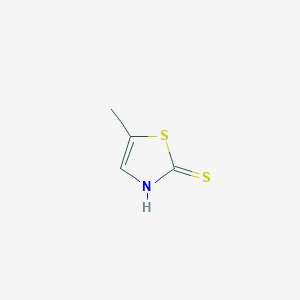
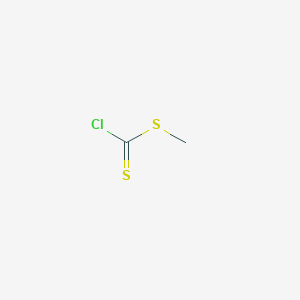
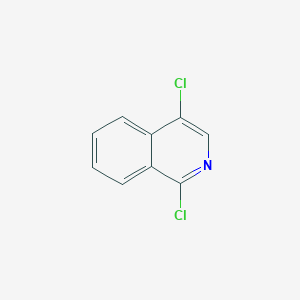
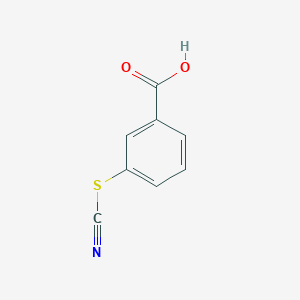
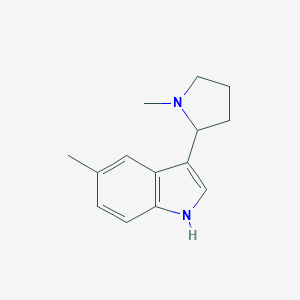

![1,5-dimethyl-1H,5H-[1,2,4]triazolo[1,2-a][1,2,4]triazole-3,7-dithiol](/img/structure/B101557.png)
